molecular formula C13H9ClN2O4 B3287010 1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)- CAS No. 835616-62-1

1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-

Cat. No.: B3287010
CAS No.: 835616-62-1
M. Wt: 292.67 g/mol
InChI Key: FQMXCKFRJZTKSB-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-, is a complex organic compound belonging to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-, typically involves multiple steps, starting with the appropriate precursors. One common approach is the cyclization of chlorinated derivatives of isoindole-1,3-dione with piperidinyl compounds under specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-, can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-, has found applications in various scientific research fields, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-, exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-, is compared with other similar compounds, such as:

  • 1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)-

  • 1H-Isoindole-1,3(2H)-dione, 2-phenyl-

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione derivatives

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

5-chloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMXCKFRJZTKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90834497
Record name 5-Chloro-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90834497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835616-62-1
Record name 5-Chloro-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835616-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90834497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-
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1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-
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1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-
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1H-Isoindole-1,3(2H)-dione, 5-chloro-2-(2,6-dioxo-3-piperidinyl)-

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